molecular formula C18H21FN2O5S2 B2582744 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 946250-07-3

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No. B2582744
CAS RN: 946250-07-3
M. Wt: 428.49
InChI Key: YNMATZMVMGUVOQ-UHFFFAOYSA-N
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Description

The molecule “N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide” is a complex organic compound. It contains a tetrahydroquinoline group, which is a type of nitrogen-containing heterocyclic compound. It also has an ethylsulfonyl group and a methoxybenzenesulfonamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the ethylsulfonyl group, and the attachment of the methoxybenzenesulfonamide group. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group could potentially undergo reactions such as sulfonation or desulfonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be influenced by its molecular structure. These properties could be predicted using computational methods or determined experimentally .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it would interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its reactivity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include further studies to fully elucidate its physical and chemical properties, to optimize its synthesis, and to explore its potential applications .

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O5S2/c1-3-27(22,23)21-10-4-5-13-6-7-14(11-17(13)21)20-28(24,25)15-8-9-18(26-2)16(19)12-15/h6-9,11-12,20H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMATZMVMGUVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide

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